3-(3-Chloro-2-hydroxyphenyl)benzaldehyde
Description
3-(3-Chloro-2-hydroxyphenyl)benzaldehyde (CAS: 893637-94-0; C₁₃H₉ClO₂) is a substituted benzaldehyde derivative characterized by a benzaldehyde core functionalized with a 3-chloro-2-hydroxyphenyl substituent at the 3-position. This compound is synthesized via condensation reactions involving substituted acetophenones and hydrazines, followed by Vilsmeier–Haack formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) . Its crystal structure reveals intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen (if present in derivatives), as well as intermolecular interactions that influence packing patterns .
Properties
Molecular Formula |
C13H9ClO2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-(3-chloro-2-hydroxyphenyl)benzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-2-5-11(13(12)16)10-4-1-3-9(7-10)8-15/h1-8,16H |
InChI Key |
JQRAAQQXQKXRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)Cl)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-chlorobenzaldehyde with phenol under basic conditions. The reaction typically proceeds via the formation of a Meisenheimer complex, followed by elimination to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. The chloro group can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
3-Chlorobenzaldehyde (CAS: 587-04-2)
- Structure : Lacks the hydroxyl group and additional phenyl ring present in 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde.
- Properties : Simpler structure with lower molecular weight (140.57 g/mol vs. 232.67 g/mol). Higher volatility due to reduced hydrogen-bonding capacity.
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 23602-63-3)
- Structure : Contains a methyl group at the 3-position and a hydroxyl group at the 2-position on the benzene ring.
- Properties: Methyl substitution increases hydrophobicity compared to 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde.
4-(3-Chloro-2-fluorophenyl)benzaldehyde (CAS: 342889-39-8)
- Structure : Features a fluorine atom at the 2-position and a chloro group at the 3-position on the phenyl ring.
- Properties : Fluorine’s electronegativity enhances electron-withdrawing effects, increasing aldehyde reactivity. This derivative may exhibit improved metabolic stability compared to hydroxylated analogues .
Functional Analogues in Pharmacological Contexts
Pyrrole-2-carbaldehyde 3-(dimethylamino) benzoylhydrazone (Compound I)
- Structure : Combines pyrrole and benzoylhydrazone moieties.
1-(2-Hydroxybenzylidene)-3-(pyrimidin-2-yl)thiourea (Compound 3)
- Structure : Thiourea derivative synthesized from 2-hydroxybenzaldehyde.
- Activity: Demonstrates antimicrobial activity via thiourea’s metal-chelating capacity, a feature absent in non-thiourea benzaldehydes like 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde .
Table 1: Key Properties of Selected Benzaldehyde Derivatives
Table 2: Bioactivity Comparison
Stability and Reactivity
- 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde : The hydroxyl group increases susceptibility to oxidation, necessitating storage under inert conditions. The chloro group deactivates the aromatic ring, directing electrophilic substitutions to the ortho/para positions relative to the hydroxyl group .
- 3-Chloro-5-nitrobenzaldehyde (CAS: N/A) : Nitro groups further deactivate the ring, reducing aldehyde reactivity compared to hydroxylated derivatives .
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